molecular formula C7H10O2 B1618192 Crotyl acrylate CAS No. 23916-33-8

Crotyl acrylate

Cat. No.: B1618192
CAS No.: 23916-33-8
M. Wt: 126.15 g/mol
InChI Key: COXYCFKHVQFUPA-UHFFFAOYSA-N
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Description

Crotyl acrylate is an organic compound that belongs to the family of acrylate esters. It is characterized by the presence of a crotyl group (but-2-en-1-yl) attached to an acrylate moiety. The compound exhibits geometric isomerism, existing in either cis (Z) or trans (E) forms. This compound is used in various industrial applications due to its reactivity and ability to form polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: Crotyl acrylate can be synthesized through the esterification of crotyl alcohol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thereby driving the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. One common method involves the reaction of crotyl alcohol with acryloyl chloride in the presence of a base such as triethylamine. This reaction is performed in a tubular reactor, resulting in high yields and minimal side products .

Chemical Reactions Analysis

Types of Reactions: Crotyl acrylate undergoes various chemical reactions, including:

    Polymerization: this compound can undergo free radical polymerization to form polymers with desirable properties for coatings, adhesives, and sealants.

    Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles such as amines and thiols.

    Oxidation and Reduction: this compound can be oxidized to form crotonic acid or reduced to form crotyl alcohol.

Common Reagents and Conditions:

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are used under thermal or ultraviolet light conditions.

    Addition Reactions: Nucleophiles like amines or thiols are used in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Polymerization: Polymers and copolymers with varying properties.

    Addition Reactions: Adducts with functional groups such as amines or thiols.

    Oxidation: Crotonic acid.

    Reduction: Crotyl alcohol.

Scientific Research Applications

Crotyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of crotyl acrylate primarily involves its reactivity towards nucleophiles and its ability to undergo polymerization. The acrylate moiety can participate in Michael addition reactions with nucleophiles, forming stable adducts. Additionally, the compound can undergo free radical polymerization, leading to the formation of polymers with specific mechanical and chemical properties .

Comparison with Similar Compounds

    Crotyl Alcohol: An alcohol with a similar crotyl group but lacks the acrylate moiety.

    Crotonaldehyde: An aldehyde with a crotyl group, used in different chemical reactions.

    Crotonic Acid: An acid derived from the oxidation of crotyl acrylate.

Comparison:

This compound’s unique combination of reactivity and versatility makes it a valuable compound in various scientific and industrial applications. Its ability to undergo polymerization and addition reactions, along with its wide range of applications, sets it apart from similar compounds.

Properties

IUPAC Name

but-2-enyl prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-6-9-7(8)4-2/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXYCFKHVQFUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCOC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066940
Record name 2-Butenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23916-33-8
Record name 2-Buten-1-yl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23916-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-buten-1-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023916338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-buten-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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